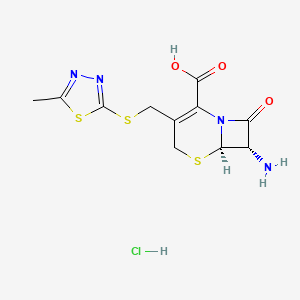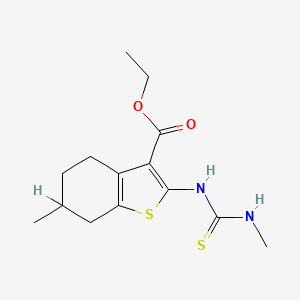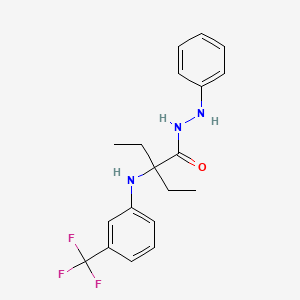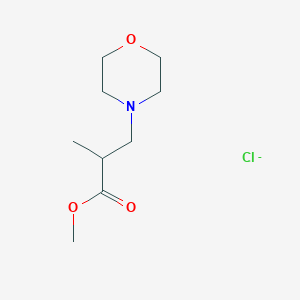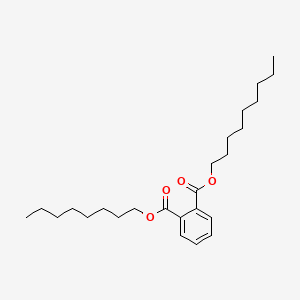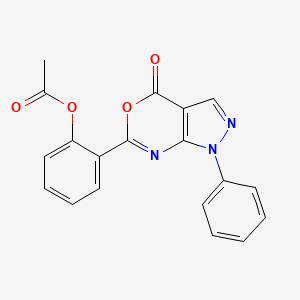
2-Cyclohexen-1-ol, 3-methyl-5-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol is a synthetic organic compound with the molecular formula C14H26O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a fragrance ingredient due to its pleasant odor, and it has been studied for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol typically involves multiple steps. One common method starts with the preparation of a cyclopentenyl derivative, which is then subjected to various chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to ensure compliance with regulations and minimize the impact on the environment .
Análisis De Reacciones Químicas
Types of Reactions
5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the efficiency and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol involves its interaction with specific molecular targets, such as olfactory receptors. As an agonist of the olfactory receptor OR2AT4, it can stimulate these receptors, leading to various biological effects. For example, it has been shown to enhance hair growth by decreasing apoptosis and increasing the production of growth factors like IGF-1. Additionally, it can promote wound healing by stimulating keratinocytes and other cell types involved in the repair process .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: This compound shares a similar structure but has a different arrangement of functional groups, leading to distinct chemical and biological properties.
Phenoxyethyl isobutyrate: Another compound with similar applications in the fragrance industry but with a different molecular structure and odor profile.
α-Cedrene: A naturally occurring compound with similar uses in fragrances and potential biological activities.
Uniqueness
5-((2,2,3-Trimethyl-3-cyclopenten-1-yl)methyl)-3-methyl-2-cyclohexen-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as an agonist of olfactory receptors and its applications in enhancing hair growth and wound healing set it apart from other similar compounds .
Propiedades
Número CAS |
71820-54-7 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(1R,5R)-3-methyl-5-[[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]methyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C16H26O/c1-11-7-13(10-15(17)8-11)9-14-6-5-12(2)16(14,3)4/h5,8,13-15,17H,6-7,9-10H2,1-4H3/t13-,14-,15-/m0/s1 |
Clave InChI |
CEWHOLRJBQGQBR-KKUMJFAQSA-N |
SMILES isomérico |
CC1=C[C@@H](C[C@@H](C1)C[C@@H]2CC=C(C2(C)C)C)O |
SMILES canónico |
CC1=CC(CC(C1)CC2CC=C(C2(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)

